![molecular formula C22H32N2O3 B5593383 N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)

N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

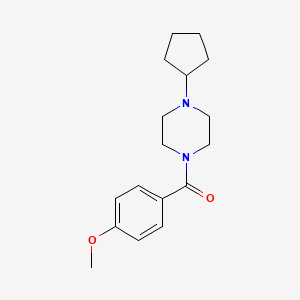

"N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide" is a compound that belongs to the class of benzamides. It is of interest due to its structural complexity and potential biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to the compound , often involves cyclization reactions under specific conditions. For instance, Browne et al. (1981) discussed the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the formation of pyrrole derivatives, a process that might be relevant to the synthesis of our compound of interest (Browne, Skelton, & White, 1981).

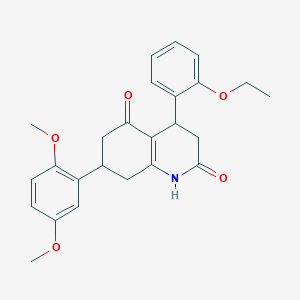

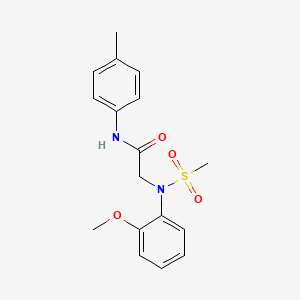

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography. Browne et al. (1981) confirmed the structure of a related benzamide derivative using this method, establishing its configuration as the E-isomer (Browne, Skelton, & White, 1981).

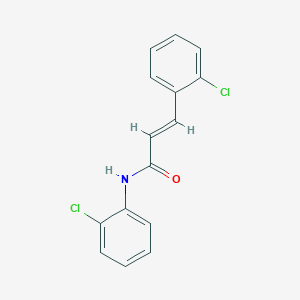

Chemical Reactions and Properties

Benzamide derivatives are known to participate in various chemical reactions. For example, Fujio et al. (2000) synthesized a series of benzamides as selective agonists for the 5-HT1A receptor, demonstrating the chemical versatility of such compounds (Fujio et al., 2000).

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Structures

- High-Yield Synthesis : A study demonstrated a simple and high-yield synthesis approach for related compounds, showcasing the potential for efficient production of complex benzamides for various applications (Bobeldijk et al., 1990).

- Molecular Structure Analysis : The crystal and molecular structure of related benzamide compounds were determined, providing insights into the conformational dynamics and potential interaction sites for further chemical modifications (Prasad et al., 1979).

Pharmacological Applications

- Histone Deacetylase Inhibition : N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide and its derivatives have been explored for their potential in inhibiting histone deacetylases, a key mechanism in the regulation of gene expression with implications for cancer therapy (Zhou et al., 2008).

- Selective Receptor Agonism : Research has identified selective agonistic activity towards specific receptors, hinting at the potential for targeted therapeutic applications (Fujio et al., 2000).

Chemical Modifications and Bioactivity

- Analgesic Properties Enhancement : Modifications in the chemical structure have been investigated to enhance analgesic properties, demonstrating the compound's versatility in developing pain management solutions (Ukrainets et al., 2015).

- Hyperglycemic-Hypoglycemic Activity : Synthesis and evaluation of related benzamides have shown significant impacts on blood glucose levels, providing a foundation for the development of diabetes treatments (Yeung & Knaus, 1987).

Direcciones Futuras

The study of novel benzamide derivatives is a promising area of research in medicinal chemistry. This compound, with its unique combination of functional groups, could be of interest for further study. Potential research directions could include investigating its synthesis, characterizing its physical and chemical properties, and evaluating its bioactivity .

Propiedades

IUPAC Name |

N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O3/c1-22(2,27)11-10-16-6-5-7-18(12-16)21(26)23-14-17-13-20(25)24(15-17)19-8-3-4-9-19/h5-7,12,17,19,27H,3-4,8-11,13-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXCURZJCKBIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2CC(=O)N(C2)C3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)

![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)

![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)

![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)